Comprehensive Technical Guide on Sodium 6,7-Dihydroxynaphthalene-2-sulfonate: Molecular Properties, Reactivity, and Advanced Applications
Comprehensive Technical Guide on Sodium 6,7-Dihydroxynaphthalene-2-sulfonate: Molecular Properties, Reactivity, and Advanced Applications
Executive Summary
Sodium 6,7-dihydroxynaphthalene-2-sulfonate (often referred to as DS Acid Monosodium Salt or Coupler 111) is a highly versatile aromatic building block utilized in advanced materials science, chemical synthesis, and analytical chemistry[1]. Characterized by its rigid naphthalene core, nucleophilic ortho-hydroxyl groups, and an ionic sulfonate moiety, this compound serves as a critical pre-sulfonated monomer in the synthesis of proton exchange membranes (PEMs) for fuel cells, as well as an intermediate in azo dye manufacturing[2].
This whitepaper provides an in-depth analysis of its molecular properties, mechanistic reactivity, and field-proven experimental protocols, designed for researchers and drug development professionals requiring rigorous, reproducible methodologies.
Chemical Identity and Fundamental Properties
Accurate stoichiometric calculation is the bedrock of high-yield polymer synthesis and analytical quantification. The molecular weight and formula of Sodium 6,7-dihydroxynaphthalene-2-sulfonate dictate its mass balance in polycondensation reactions. The anhydrous sodium salt has a precise molecular weight of 262.21 g/mol and a molecular formula of C₁₀H₇NaO₅S [3].
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | Sodium 6,7-dihydroxynaphthalene-2-sulfonate |
| Common Synonyms | 2,3-Dihydroxynaphthalene-6-sulfonic acid sodium salt; DS Acid Monosodium Salt[4] |
| CAS Registry Number | 135-53-5[1] |
| Molecular Formula | C₁₀H₇NaO₅S (or C₁₀H₈O₅S·Na)[1] |
| Molecular Weight | 262.21 g/mol [3] |
| Exact Mass | 261.991180 g/mol [3] |
| Appearance | White to light yellow/orange powder or crystal[4] |
| Solubility | Highly soluble in water; soluble in polar aprotic solvents (NMP, DMF, DMSO)[1] |
Mechanistic Insights: Dual-Site Reactivity
The utility of Sodium 6,7-dihydroxynaphthalene-2-sulfonate stems from its orthogonal reactivity domains. As a Senior Application Scientist, it is crucial to understand why this specific isomer is chosen over others:
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The Ortho-Hydroxyl Groups (Nucleophilic Sites): The adjacent hydroxyl groups on the naphthalene ring are highly susceptible to deprotonation by weak bases (e.g., K₂CO₃), forming potent nucleophilic phenoxides. These sites participate in nucleophilic aromatic substitution (
) with activated dihalides to form robust ether linkages in poly(arylene ether) synthesis[2]. -
The Sulfonate Group (Ionic Site): Positioned on the opposite ring, the sulfonate group (-SO₃Na) is electron-withdrawing and highly polar. In polymer science, using this pre-sulfonated monomer avoids the destructive side effects of post-polymerization sulfonation (which often leads to random functionalization and polymer chain scission). It guarantees that exactly one sulfonic acid group is incorporated per monomeric unit, allowing precise control over the Ion Exchange Capacity (IEC)[2].
Caption: Orthogonal reactivity pathways of Sodium 6,7-Dihydroxynaphthalene-2-sulfonate.
Experimental Protocols
Protocol 1: Synthesis of SPAEK Proton Exchange Membranes
Objective: Synthesize Sulfonated Poly(Arylene Ether Ketone) (SPAEK) using Sodium 6,7-dihydroxynaphthalene-2-sulfonate (DHNS) as the sulfonated monomer[2]. Causality & Design: The reaction utilizes azeotropic distillation with toluene. The base (K₂CO₃) deprotonates the hydroxyl groups, generating water. If this water is not removed, it will hydrolyze the fluorinated co-monomers, terminating chain growth and resulting in low-molecular-weight oligomers. Toluene forms an azeotrope with water, removing it from the system and driving the equilibrium toward high-molecular-weight polymer formation.
Step-by-Step Methodology:
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Monomer Loading: In a 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer, add DHNS (exactly 10.00 mmol, 2.622 g based on MW 262.21 g/mol ), 4,4'-difluorobenzophenone (10.00 mmol), and anhydrous K₂CO₃ (12.00 mmol, 20% excess to ensure complete deprotonation).
-
Solvent Addition: Add 30 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) as the reaction solvent and 15 mL of Toluene as the azeotropic agent.
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Azeotropic Distillation: Heat the mixture to 140°C under continuous nitrogen flow. Maintain for 3 hours. Toluene will reflux, carrying water into the Dean-Stark trap. Drain the water-toluene mixture periodically.
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Polymerization: Once water evolution ceases, gradually raise the temperature to 170–180°C to distill off the remaining toluene. Maintain this temperature for 12–16 hours until the solution becomes highly viscous.
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Precipitation (Self-Validation Step): Cool the viscous solution to 80°C and pour it slowly into 500 mL of vigorously stirred deionized water. The immediate formation of fibrous polymer strands validates successful high-molecular-weight polycondensation.
-
Acidification: Filter the polymer, wash with hot water, and immerse in 1M H₂SO₄ for 24 hours at room temperature to exchange the Na⁺ ions for H⁺ ions, activating the proton conductivity[2].
Caption: Workflow for the synthesis of SPAEK membranes using DHNS.
Protocol 2: Analytical Quantification via HPLC
Objective: Verify the purity of Sodium 6,7-dihydroxynaphthalene-2-sulfonate raw material prior to synthesis[5]. Causality & Design: Impurities (like unreacted naphthalene derivatives) disrupt the exact 1:1 stoichiometry required for step-growth polymerization. We utilize an acidic mobile phase (pH 3.0). The low pH suppresses the ionization of the ortho-hydroxyl groups, ensuring sharp, non-tailing peak shapes, while the sulfonate group remains permanently ionized, dictating a predictable retention time on a C18 column.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10.0 mg of the compound in 10 mL of HPLC-grade water to create a 1 mg/mL stock. Dilute to 100 µg/mL using the mobile phase.
-
Chromatographic Conditions:
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Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm).
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Mobile Phase: Isocratic elution using 80% aqueous buffer (0.05 M KH₂PO₄, adjusted to pH 3.0 with phosphoric acid) and 20% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (targeting the strong
transitions of the naphthalene ring).
-
-
Validation: Analyze the chromatogram. A single sharp peak eluting between 4–6 minutes should represent >98.0% of the total integrated area, validating the purity of the batch for sensitive downstream applications[4].
References
-
ResearchGate. Influence of silica content in sulfonated poly(arylene ether ether ketone ketone) (SPAEEKK) hybrid membranes on properties for fuel cell application. Available at:[Link]
Sources
- 1. CAS 135-53-5: 2-Naphthalenesulfonic acid, 6,7-dihydroxy-, … [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Sodium 6,7-Dihydroxynaphthalene-2-sulfonate | 135-53-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Sodium 2,3-dihydroxynaphthalene-6-sulfonate | 135-53-5 [sigmaaldrich.com]
